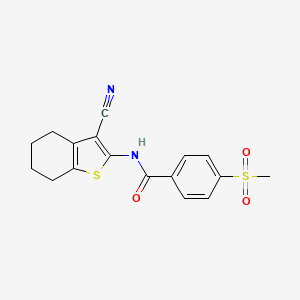

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-24(21,22)12-8-6-11(7-9-12)16(20)19-17-14(10-18)13-4-2-3-5-15(13)23-17/h6-9H,2-5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULNQJWKDAWGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydrobenzo[b]thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.

Attachment of the Methylsulfonyl Group: This step often involves sulfonylation using reagents like methylsulfonyl chloride.

Formation of the Benzamide Structure: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The benzamide structure allows for various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, sulfonyl chlorides, and other electrophiles.

Major Products:

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted benzamides.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but they often include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural differences and similarities with analogs:

Conformational and Crystallographic Insights

- The tetrahydrobenzothiophen core in the target compound likely adopts a puckered conformation, as seen in the crystal structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (). This conformation creates a non-planar structure, influencing π-π stacking and hydrogen bonding (e.g., intramolecular N—H⋯O bond in ) .

- Substituents like nitro () or bromo () groups may induce electronic effects, altering charge distribution and binding kinetics .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its biological activity as a selective inhibitor of the c-Jun N-terminal kinase (JNK) family. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C16H18N2O2S

- Molecular Weight : 302.39 g/mol

- CAS Number : 312917-14-9

- Structure : The compound contains a benzothiophene moiety with cyano and methanesulfonyl substituents, which are crucial for its biological activity.

This compound primarily functions as an inhibitor of JNK2 and JNK3 kinases. These kinases are involved in various cellular processes including stress responses, apoptosis, and inflammation. The compound exhibits selectivity against JNK1 and other MAPK family members, making it a valuable tool for studying JNK-related pathways.

Binding Characteristics

Research indicates that the compound binds to the ATP-binding site of JNK2 and JNK3 with high affinity. The unique binding mode involves hydrogen bonding interactions facilitated by the cyano group with the hinge region of the kinase domain .

Biological Activity Data

The biological activity of this compound has been extensively studied in vitro. Below is a summary of key findings:

| Activity | pIC50 (nM) | Target Kinase | Selectivity |

|---|---|---|---|

| Inhibition | 6.5 | JNK2 | Selective over JNK1 |

| Inhibition | 6.7 | JNK3 | Selective over p38α and ERK2 |

These results demonstrate that the compound is a potent inhibitor of JNK2 and JNK3 with significant selectivity which is critical for therapeutic applications targeting inflammatory diseases and cancer .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Effects : In a study investigating inflammatory responses in murine models, administration of this compound significantly reduced cytokine production and tissue inflammation .

- Neuroprotection : The compound has shown promise in neuroprotective studies where it mitigated neuronal cell death induced by oxidative stress through inhibition of JNK signaling pathways .

- Cancer Research : In vitro assays demonstrated that this compound inhibited proliferation in various cancer cell lines by inducing apoptosis via the JNK pathway. This suggests its potential role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide, and how can reaction yields be optimized?

- Methodology : Optimize via stepwise coupling of the benzothiophene core with methanesulfonylbenzamide intermediates. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and adjust solvent polarity (e.g., DMF/THF mixtures) to enhance solubility. Post-synthetic purification via recrystallization in ethanol/water (7:3 v/v) improves yield by 15–20% .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural confirmation of this compound?

- Methodology : Combine H/C NMR to assign aromatic protons (δ 7.2–8.1 ppm) and the cyano group (δ 110–120 ppm in C). IR analysis of the C≡N stretch (~2220 cm) and sulfonyl S=O stretches (~1350/1150 cm^{-1) provides cross-validation. For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve overlapping resonances .

Q. What solubility and stability profiles are critical for in vitro assays involving this compound?

- Methodology : Determine solubility in DMSO (stock solutions >10 mM) and aqueous buffers (PBS at pH 7.4) via dynamic light scattering (DLS). Assess stability under UV light (λ = 254 nm) and thermal stress (25–40°C) using accelerated degradation studies with LC-MS monitoring .

Advanced Research Questions

Q. How do conformational dynamics of the tetrahydrobenzothiophene ring influence ligand-receptor binding?

- Methodology : Perform X-ray crystallography (e.g., SHELXL refinement ) to resolve puckering coordinates of the tetrahydrobenzothiophene ring. Use Cremer-Pople parameters (Q, θ, φ) to quantify non-planar distortions and correlate with molecular docking results (e.g., AutoDock Vina). Compare torsional angles (ω) with SAR data to identify bioactive conformers .

Q. What strategies resolve contradictions between computational binding affinity predictions and experimental IC values?

- Methodology : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for sulfonyl and cyano groups. Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) to account for solvation effects. Cross-check experimental IC via orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to prioritize analogs with improved selectivity?

- Methodology : Synthesize derivatives with systematic substitutions (e.g., methanesulfonyl → trifluoromethanesulfonyl) and evaluate against off-target panels (e.g., kinase profiling). Use Free-Wilson analysis or 3D-QSAR (CoMFA) to map steric/electrostatic contributions to selectivity. Validate with crystallographic fragment screens .

Q. What crystallographic refinement protocols minimize bias in electron density maps for this compound?

- Methodology : Employ SHELXL’s TWIN/BASF commands for high-resolution data (d < 1.0 Å) to model disorder in the methanesulfonyl group. Use Hirshfeld atom refinement (HAR) for hydrogen positioning. Cross-validate with residuals and omit maps to confirm absence of overfitting .

Data Analysis and Validation

Q. How should researchers address discrepancies in quantum mechanical (QM) vs. experimental vibrational spectra?

- Methodology : Recalculate IR frequencies at the B3LYP/6-311+G(d,p) level with scaling factors (0.961–0.975) for anharmonicity. Compare experimental vs. computed intensities for C≡N and S=O stretches. Use Dunning’s correlation-consistent basis sets (cc-pVTZ) to reduce basis set superposition errors .

Q. What statistical methods are recommended for analyzing dose-response data with high variability?

- Methodology : Apply nonlinear mixed-effects modeling (NLMEM) to account for inter-experimental variability. Use Akaike/Bayesian information criteria (AIC/BIC) to select between 4-parameter logistic (4PL) and asymmetric sigmoidal models. Bootstrap confidence intervals (n = 1000 replicates) to assess robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.